molecular formula C17H14O3 B1624264 [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate CAS No. 337376-51-9

[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate

Cat. No. B1624264
M. Wt: 266.29 g/mol
InChI Key: HTGSBYSSVSBBBO-HZPDHXFCSA-N
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Description

“[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate” is a chemical compound with the empirical formula C17H14O3 and a molecular weight of 266.29 . It is also known as (1R,2R)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O[C@H]1C@H=O)C=CC3=C1C=CC=C3 . This indicates that the compound has a chiral center, which is important in many biological systems.

It should be stored at a temperature of 2-8°C .

properties

IUPAC Name

[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGSBYSSVSBBBO-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C=CC3=CC=CC=C3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2C=CC3=CC=CC=C3[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432311
Record name [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate

CAS RN

337376-51-9
Record name [(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Reactant of Route 2
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Reactant of Route 3
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Reactant of Route 4
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[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Reactant of Route 5
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Reactant of Route 6
[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate

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